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Compound Name: 4'-Aminodibenzo-18-crown-6

Cat. No.: B144749 Get Quote

Since Pedersen's Nobel Prize-winning discovery in 1967, crown ethers have become

foundational building blocks in supramolecular chemistry.[1] Their defining feature—an

electron-rich cavity formed by precisely arranged oxygen atoms—allows for the selective

complexation of cations, particularly alkali and alkaline earth metals.[1][2] Dibenzo-18-crown-6

(DB18C6) is a classic example, featuring a rigid aromatic framework that enhances this

selectivity.

However, the true potential of these macrocycles is unlocked through functionalization. By

introducing active moieties onto the crown ether scaffold, we can create sophisticated

molecules for a range of applications, from ion-selective sensors and phase-transfer catalysts

to building blocks for complex molecular machinery.[1] The amino group is a particularly

valuable functional handle due to its versatility; it can be readily derivatized to attach

chromophores, fluorophores, polymers, or other molecular systems.[3][4]

This guide provides a detailed, field-proven pathway for the synthesis of 4'-Aminodibenzo-18-
crown-6, a key intermediate for these advanced applications. We will move beyond a simple

recitation of steps to explore the underlying chemical principles, the rationale for specific

procedural choices, and the critical parameters for success. The synthesis is a robust, two-step

process starting from the commercially available dibenzo-18-crown-6:

Electrophilic Nitration: Introduction of a nitro group onto one of the aromatic rings.

Catalytic Reduction: Conversion of the nitro group to the target primary amine.
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Synthetic Pathway Overview
The overall transformation from the parent crown ether to the amino-functionalized target

molecule is illustrated below. This strategy leverages well-established and high-yielding

aromatic chemistry.

Dibenzo-18-crown-6 4'-Nitro-dibenzo-18-crown-6

Nitration
(HNO₃, MeCN) 4'-Aminodibenzo-18-crown-6

Reduction
(Raney Ni, N₂H₄·H₂O)

Click to download full resolution via product page

Caption: Overall two-step synthesis of 4'-Aminodibenzo-18-crown-6.

Part 1: Electrophilic Nitration of Dibenzo-18-crown-6
The initial step involves the functionalization of the inert aromatic ring of DB18C6 via

electrophilic aromatic substitution. The ether linkages are ortho-, para-directing and activating,

making the benzene rings susceptible to attack by electrophiles like the nitronium ion (NO₂⁺).

Expertise & Rationale: Controlling the Reaction
The choice of nitrating agent and solvent is critical. While potent nitrating mixtures like fuming

nitric acid and sulfuric acid are common, they can lead to over-nitration (dinitration) or oxidation

of the sensitive polyether chain. A milder, more controlled approach is preferable.

The procedure outlined by M. B. C. Leão et al. utilizes a solution of 65% nitric acid in

acetonitrile.[3] This system offers several advantages:

Controlled Reactivity: Acetonitrile serves as a polar solvent that moderates the reactivity of

the nitric acid, minimizing side reactions.

Homogeneous Reaction: DB18C6 is suspended in warm acetonitrile, ensuring good

dispersal before the acid is added, which promotes a more uniform reaction.

High Yield: This method consistently produces the desired 4'-Nitro-dibenzo-18-crown-6 in

nearly quantitative yields.[3]
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Experimental Protocol: Synthesis of 4'-Nitro-dibenzo-18-
crown-6
This protocol is adapted from a validated literature procedure.[3]

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5.0

g of dibenzo-18-crown-6 in 30 mL of acetonitrile.

Warming: Gently warm the suspension to approximately 50 °C with stirring to ensure the

solid is well dispersed.

Nitration: Slowly and carefully add 10 mL of 65% nitric acid to the stirred suspension. An

exothermic reaction may be observed. Maintain control of the temperature with a water bath

if necessary.

Reaction: Continue stirring the mixture at room temperature for 2 hours to ensure the

reaction goes to completion. The mixture will become a yellowish slurry.

Quenching & Precipitation: Add crushed ice to the reaction flask. The product will precipitate

as a pale-yellow solid as the ice melts.

Isolation: Isolate the solid product by vacuum filtration.

Washing: Wash the collected solid thoroughly with cold water to remove any residual acid.

Drying: Allow the product to air-dry. The yield is typically almost quantitative.[3]

Part 2: Reduction of 4'-Nitro-dibenzo-18-crown-6
The final step is the reduction of the aromatic nitro group to a primary amine. This is a common

transformation in organic synthesis, with several available methods.

Expertise & Rationale: Selecting the Reduction System
While various methods exist for nitro group reduction (e.g., metal/acid combinations like

Zn/HCl, or catalytic hydrogenation with H₂/Pd-C), the use of hydrazine hydrate with a Raney

Nickel catalyst in a high-boiling solvent like Dimethylformamide (DMF) is particularly effective

for this substrate.[3]
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Causality: Raney Nickel is a highly active hydrogenation catalyst. In this system, hydrazine

hydrate acts as the in-situ source of hydrogen. This avoids the need for high-pressure

hydrogenation equipment.

Efficiency: The reaction is relatively fast (30-60 minutes) at elevated temperatures (around

70-100 °C).[3]

Selectivity: This method is highly selective for the nitro group and does not affect the

aromatic rings or the ether linkages of the crown structure.

Alternative Considerations: While methods like using Zinc and acetic acid are possible, they

can sometimes lead to impure products that require more extensive purification.[3]

Experimental Workflow: Reduction and Purification
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Reaction Setup

Work-up & Purification

Dissolve Nitro-DB18C6
in DMF at 100°C

Carefully Add
Raney Ni Catalyst

Dropwise Addition of
Hydrazine Hydrate (~70°C)

Filter Hot Solution
to Remove Raney Ni

After 30-60 min

Add Water to Filtrate

Extract with DCM
(multiple times)

Dry Organic Layer
(e.g., Na₂SO₄)

Remove Solvent
(Rotary Evaporation)
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Caption: Step-by-step workflow for the reduction and purification process.
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Detailed Experimental Protocol: Synthesis of 4'-
Aminodibenzo-18-crown-6
This protocol is adapted from a validated literature procedure.[3]

Preparation: In a 100 mL flask, dissolve 2.0 g of 4'-Nitro-dibenzo-18-crown-6 in 40 mL of

Dimethylformamide (DMF). Heat the mixture to 100 °C to ensure complete dissolution.

Catalyst Addition: Under vigorous stirring, carefully add 2.0 g of Raney Nickel catalyst to the

hot solution. Caution: Raney Ni can be pyrophoric; handle with care.

Reduction: Reduce the heat to approximately 70 °C. Add 3.5 mL of hydrazine hydrate

dropwise to the reaction mixture. An exothermic reaction with gas evolution (nitrogen) will be

observed.

Reaction Monitoring: Stir the reaction for 30-60 minutes. The completion of the reaction can

often be monitored by TLC or by the cessation of gas evolution.

Catalyst Removal: While the solution is still warm, filter it through a pad of Celite to remove

the Raney Nickel catalyst. Caution: Do not allow the Raney Ni on the filter paper to dry

completely, as it may ignite. Quench it with water immediately after filtration.

Extraction: Transfer the filtrate to a separatory funnel and add an equal volume of water.

Extract the aqueous DMF mixture several times with dichloromethane (DCM).

Washing & Drying: Combine the organic layers and dry over anhydrous sodium sulphate.

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a

rotary evaporator to yield the final product, 4'-Aminodibenzo-18-crown-6. The yield is

typically high, around 90%.[3]

Data Summary: Physicochemical Properties
The final product should be characterized to confirm its identity and purity.
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Property Value Source

Molecular Formula C₂₀H₂₅NO₆

Molecular Weight 375.42 g/mol

CAS Number 126531-26-8

Appearance Solid

Melting Point 159-163 °C

Assay ≥98.0% (GC)

Conclusion
The synthesis of 4'-Aminodibenzo-18-crown-6 is a reliable and high-yielding two-step

process that provides a crucial building block for advanced supramolecular chemistry and

materials science. By starting with the parent dibenzo-18-crown-6, a controlled nitration

followed by a robust reduction using Raney Nickel and hydrazine hydrate delivers the target

molecule with high purity. This guide provides the detailed protocols and scientific rationale

necessary for researchers to successfully replicate this synthesis and utilize this versatile

compound in their own research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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